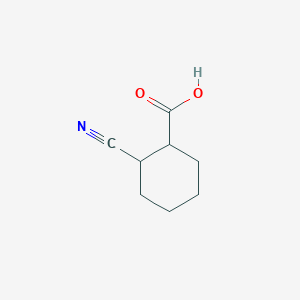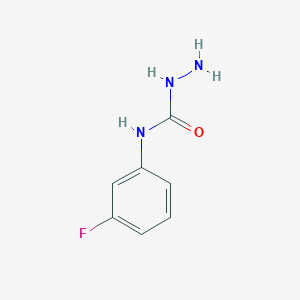
4-(3-Fluorophenyl)semicarbazide
Descripción general
Descripción
“4-(3-Fluorophenyl)semicarbazide” is a chemical compound with the molecular formula C7H8FN3O and a molecular weight of 169.16 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-substituted semicarbazides, such as “4-(3-Fluorophenyl)semicarbazide”, involves a one-pot two-step approach. This includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine, followed by the interaction of the carbamate with hydrazine to result in a semicarbazide . This approach allows for the production of 4-substituted semicarbazides on a large scale with good yield and purity .Molecular Structure Analysis
The molecular structure of “4-(3-Fluorophenyl)semicarbazide” consists of 8 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Fluorine atom .Chemical Reactions Analysis
Semicarbazide, a derivative of urea or hydrazine, is a material of chemical reaction and is a stable metabolite of antibiotic nitrofurazone . It is also produced by azobisformamide and hypochlorite treatment during food processing .Aplicaciones Científicas De Investigación
Environmental Pollutant Analysis
Semicarbazide, the core structure of “4-(3-Fluorophenyl)semicarbazide”, has been identified as an important environmental pollutant . It is used in the detection of pollutants in the environment, particularly in water bodies . The compound’s properties make it suitable for tracking and analyzing the presence of harmful substances .
Toxicity Studies
Semicarbazide is known to exhibit various toxic effects, including reproductive toxicity, mutagenicity, genotoxicity, endocrine disruption, and neurotoxicity . Therefore, “4-(3-Fluorophenyl)semicarbazide” could potentially be used in toxicity studies to understand these effects better .
Detection Techniques
Semicarbazide is used in various detection techniques, including High-Performance Liquid Chromatography (HPLC), immunoassay methods, biosensor methods, electrochemical detection, capillary electrophoresis techniques, and spectral techniques . “4-(3-Fluorophenyl)semicarbazide” could potentially enhance these techniques due to its unique structure .
Anticonvulsant Research
Semicarbazones, which include “4-(3-Fluorophenyl)semicarbazide”, have been studied for their anticonvulsant properties . They are used in the treatment of epileptic seizures . The unique structure of “4-(3-Fluorophenyl)semicarbazide” could potentially offer new insights into the development of anticonvulsant drugs .
Synthesis of Diverse Compounds
Semicarbazides are used in the synthesis of diverse compounds . The unique structure of “4-(3-Fluorophenyl)semicarbazide” could potentially be used to synthesize a wide range of compounds for various applications .
Antimicrobial Activity
Semicarbazones have been found to exhibit antimicrobial activity . Therefore, “4-(3-Fluorophenyl)semicarbazide” could potentially be used in the development of new antimicrobial agents .
Safety and Hazards
“4-(3-Fluorophenyl)semicarbazide” is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
1-amino-3-(3-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLONJOJMYMIGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428806 | |
| Record name | 4-(3-FLUOROPHENYL)SEMICARBAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)semicarbazide | |
CAS RN |
114670-74-5 | |
| Record name | 4-(3-FLUOROPHENYL)SEMICARBAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


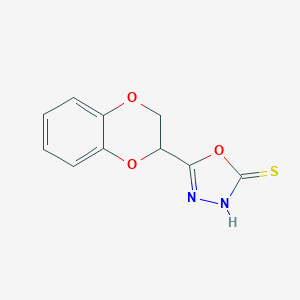
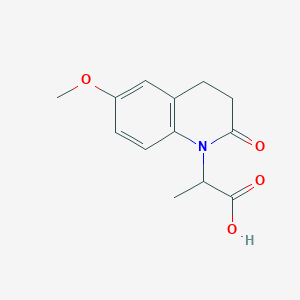
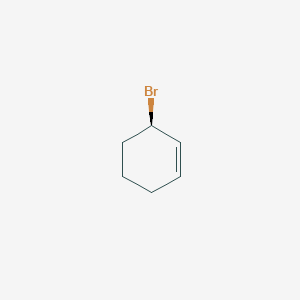
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)

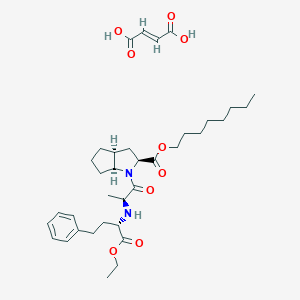




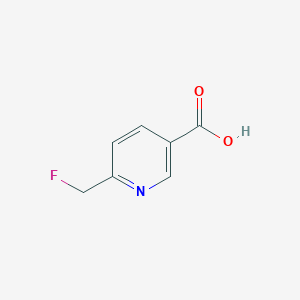
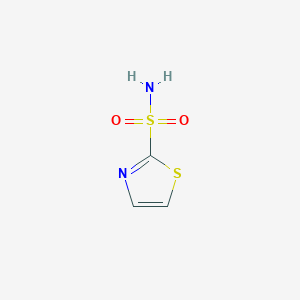
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
